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Compound of Interest

Compound Name: Pyrimidine-4,6-dicarboxylic acid

Cat. No.: B031161

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4,6-dicarboxylic acid is a heterocyclic organic compound with the molecular
formula CeHaN204. As a derivative of pyrimidine, a fundamental component of nucleic acids,
this molecule and its analogues are of significant interest in medicinal chemistry and materials
science. The presence of two carboxylic acid groups on the pyrimidine ring imparts unique
physicochemical properties that make it a versatile building block for the synthesis of novel
compounds, including potential therapeutic agents and metal-organic frameworks (MOFs). This
technical guide provides a comprehensive overview of the physicochemical characteristics of
Pyrimidine-4,6-dicarboxylic acid, detailed experimental protocols for their determination, and
insights into its role in relevant biological pathways.

Physicochemical Properties

The key physicochemical properties of Pyrimidine-4,6-dicarboxylic acid are summarized in
the tables below. These parameters are crucial for understanding the behavior of the
compound in various experimental and physiological conditions, influencing its solubility,
absorption, distribution, metabolism, and excretion (ADME) properties.
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Identifier Value

IUPAC Name pyrimidine-4,6-dicarboxylic acid[1]
CAS Number 16490-02-1[1]

Molecular Formula CeHaN204[1]

Molecular Weight 168.11 g/mol [1]

Canonical SMILES C1=C(N=CN=C1C(=0)0O)C(=0)OJ[1]
InChl Key XIEOKRXVAACBHI-UHFFFAOYSA-N[1]
Property Value

Melting Point 238-240 °C

pKax 2.14

pKaz (Data not available)

Solubility in Water

(Data not available)

Solubility in DMSO

(Data not available)

Solubility in Ethanol

(Data not available)

Note: While specific experimental values for pKaz and solubility are not readily available in the
searched literature, the dicarboxylic acid nature of the molecule indicates the presence of a
second dissociation constant. General solubility behavior suggests increased solubility in
alkaline conditions due to the deprotonation of the carboxylic acid groups.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of
Pyrimidine-4,6-dicarboxylic acid. Below are the expected characteristics based on the
analysis of related pyrimidine derivatives.
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Spectroscopy Observed/Expected Features

Signals corresponding to the protons on the

pyrimidine ring. The chemical shifts would be
1H NMR , _ _

influenced by the electron-withdrawing

carboxylic acid groups.[2]

Resonances for the carbon atoms of the

13C NMR pyrimidine ring and the carboxylic acid groups.
[2]

Characteristic absorption bands for O-H
stretching of the carboxylic acids, C=0

FTIR stretching of the carboxyl groups (around 1650
cm~1), and C-N and C=C stretching vibrations of

the pyrimidine ring.[2]

Absorption bands corresponding to 11— 11* and
UV-Vis n - 1t* electronic transitions within the pyrimidine

ring and carboxylate groups.

A molecular ion peak corresponding to the
compound's molecular weight, along with

Mass Spectrometry fragmentation patterns characteristic of
pyrimidine carboxylic acids, often involving the
loss of COs2.

Experimental Protocols

Detailed experimental procedures are critical for the reproducible determination of the
physicochemical properties of Pyrimidine-4,6-dicarboxylic acid.

Synthesis of Pyrimidine-4,6-dicarboxylic Acid

A common method for the synthesis of Pyrimidine-4,6-dicarboxylic acid involves the
hydrolysis of its corresponding dimethyl ester.[3]

Workflow for Synthesis:
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Synthesis of Pyrimidine-4,6-dicarboxylic acid.

Procedure:

Dissolve Dimethyl pyrimidine-4,6-dicarboxylate in a mixture of methanol and aqueous

sodium hydroxide solution.
Stir the reaction mixture at room temperature to facilitate hydrolysis.
After the reaction is complete, remove the methanol by evaporation.

Acidify the remaining aqueous solution with hydrochloric acid to a pH of 2-3 to precipitate the
dicarboxylic acid.

Collect the white precipitate by filtration.
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o Wash the precipitate with distilled water and dry to obtain Pyrimidine-4,6-dicarboxylic acid.

[3]

Determination of pKa

The acid dissociation constants (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination:

Gissolve compound in WateD

Titrate with standardized NaOH solution

l

Record pH after each addition of titrant

Glot pH vs. volume of NaOI—D
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Workflow for pKa determination.
Procedure:

» Prepare a standard solution of Pyrimidine-4,6-dicarboxylic acid of known concentration in

deionized water.

o Calibrate a pH meter using standard buffer solutions.
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« Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH),
adding the titrant in small, precise increments.

» Record the pH of the solution after each addition, allowing the reading to stabilize.

e Plot the measured pH values against the volume of NaOH added to generate a titration

curve.

e The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid,
two inflection points and two half-equivalence points are expected.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the thermodynamic solubility
of a compound.

Workflow for Solubility Determination:

Gdd excess solid to solvent (e.g., water, DMSOD

l

Ghake at constant temperature until equilibrium is reachea

l

(Separate solid from the solution (e.qg., filtration, centrifugationD

l

Determine the concentration of the dissolved compound in the supernatant

'
)

o)
=/
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Workflow for solubility determination.

Procedure:

e Add an excess amount of solid Pyrimidine-4,6-dicarboxylic acid to a known volume of the
solvent (e.g., water, DMSO, ethanol) in a sealed container.

o Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to
ensure equilibrium is reached.

 After equilibration, separate the undissolved solid from the saturated solution by filtration or
centrifugation.

o Determine the concentration of the dissolved compound in the clear supernatant using a
suitable analytical method, such as UV-Vis spectroscopy or HPLC.

e The measured concentration represents the solubility of the compound in that solvent at the
specified temperature.

Biological Context: Role in Signaling Pathways

Pyrimidine biosynthesis is a fundamental cellular process that is tightly regulated to meet the
demands for nucleotide precursors for DNA and RNA synthesis. The de novo pyrimidine
synthesis pathway is influenced by key signaling pathways that control cell growth and
proliferation, notably the mTOR (mechanistic target of rapamycin) pathway.

MTORC1 Signaling and Pyrimidine Biosynthesis:

Growth factor signaling activates the PI3K-Akt pathway, which in turn activates mTORCL1.
Activated mTORCL1 then phosphorylates and activates S6 Kinase 1 (S6K1). S6K1 directly
phosphorylates and activates the multifunctional enzyme CAD (carbamoyl-phosphate
synthetase 2, aspartate transcarbamoylase, and dihydroorotase), which catalyzes the first
three steps of de novo pyrimidine synthesis.[2][4][5] This signaling cascade ensures that
pyrimidine production is coupled with growth signals, providing the necessary building blocks
for ribosome biogenesis and cell proliferation.[2][6]
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mTOR signaling in pyrimidine synthesis.

Conclusion
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Pyrimidine-4,6-dicarboxylic acid is a molecule with significant potential in various scientific
domains. This guide has provided a summary of its known physicochemical characteristics,
along with standardized protocols for their experimental determination. The elucidation of its
role within the mTOR signaling pathway highlights its relevance in the context of cell growth
and metabolism. Further research to determine the second pKa value and quantitative
solubility in various solvents will provide a more complete understanding of this versatile
compound and facilitate its application in the development of new materials and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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